[2,2'-Bipyridine]-6,6'(1H,1'H)-dione
Overview
Description
[2,2’-Bipyridine]-6,6’(1H,1’H)-dione is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond at the 2 and 2’ positions, with carbonyl groups at the 6 and 6’ positions. This compound is known for its ability to act as a bidentate ligand, forming stable complexes with various metal ions. It is widely used in coordination chemistry and has applications in various fields such as catalysis, material science, and pharmaceuticals.
Mechanism of Action
Target of Action
Similar bipyridine compounds like milrinone have been shown to target phosphodiesterase iv, increasing cyclic amp and cardiac contractile force .
Mode of Action
It’s suggested that similar compounds like milrinone inhibit phosphodiesterase iv, thus increasing cyclic amp and cardiac contractile force . This leads to an increase in the force of heart muscle contractions and relaxation .
Biochemical Pathways
Similar compounds like milrinone are known to affect the cyclic amp pathway .
Result of Action
Similar compounds like milrinone are known to increase cardiac contractile force and relaxation .
Biochemical Analysis
Biochemical Properties
It is known that bipyridine ligands, which include 6,6’-Dihydroxy-2,2’-Bipyridyl, can bind to metal ions, forming complexes . These complexes can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
As a bipyridine derivative, it may influence cell function by interacting with metal ions within the cell . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to form complexes with metal ions, which can interact with various biomolecules . These interactions could potentially lead to changes in enzyme activity, alterations in gene expression, and other molecular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-6,6’(1H,1’H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2’-bipyridine with an oxidizing agent to introduce the carbonyl groups at the 6 and 6’ positions. This can be achieved using reagents such as potassium permanganate or chromium trioxide in the presence of a suitable solvent like acetic acid .
Industrial Production Methods
On an industrial scale, the production of [2,2’-Bipyridine]-6,6’(1H,1’H)-dione may involve more efficient and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-6,6’(1H,1’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups .
Scientific Research Applications
Chemistry
In chemistry, [2,2’-Bipyridine]-6,6’(1H,1’H)-dione is used as a ligand in coordination complexes. These complexes are studied for their unique electronic and structural properties, which have applications in catalysis, photochemistry, and materials science .
Biology
The compound’s ability to form stable metal complexes makes it useful in biological research. It is used in the study of metalloproteins and metalloenzymes, where it helps to elucidate the role of metal ions in biological systems .
Medicine
In medicine, [2,2’-Bipyridine]-6,6’(1H,1’H)-dione and its derivatives are explored for their potential therapeutic applications. Metal complexes of this compound have shown promise as anticancer agents, antimicrobial agents, and diagnostic tools .
Industry
Industrially, the compound is used in the development of advanced materials, such as conductive polymers and coordination polymers. These materials have applications in electronics, sensors, and energy storage devices .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler analog without the carbonyl groups, widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer with nitrogen atoms at the 4 and 4’ positions, used in the synthesis of coordination polymers and metal-organic frameworks.
1,10-Phenanthroline: A related compound with a similar bidentate ligand structure, known for its strong metal-binding properties.
Uniqueness
[2,2’-Bipyridine]-6,6’(1H,1’H)-dione is unique due to the presence of carbonyl groups at the 6 and 6’ positions, which enhance its ability to participate in various chemical reactions and form stable metal complexes. This structural feature distinguishes it from other bipyridine derivatives and contributes to its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
6-(6-oxo-1H-pyridin-2-yl)-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-5-1-3-7(11-9)8-4-2-6-10(14)12-8/h1-6H,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJMWJLYXGXUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327065 | |
Record name | [2,2'-Bipyridine]-6,6'(1H,1'H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103505-54-0 | |
Record name | [2,2'-Bipyridine]-6,6'(1H,1'H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Bipyridine-6,6'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of hydroxyl groups in [2,2'-Bipyridine]-6,6'(1H,1'H)-dione influence the catalytic activity of its ruthenium complex in aqueous media?
A1: The research paper highlights that incorporating hydroxyl groups at the 6 and 6' positions of the 2,2'-bipyridine ligand, forming this compound (referred to as dhbp in the study), significantly enhances the water solubility of the resulting ruthenium complex. [] This improved solubility is crucial for conducting transfer hydrogenation reactions in aqueous media, aligning with green chemistry principles. Furthermore, the study suggests that these strategically positioned hydroxyl groups might participate in a metal-ligand bifunctional mechanism during catalysis. [] While the exact role of these hydroxyl groups requires further investigation, their presence appears to be a key factor in enabling efficient transfer hydrogenation in water.
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